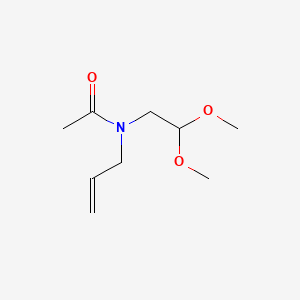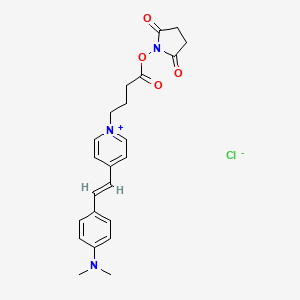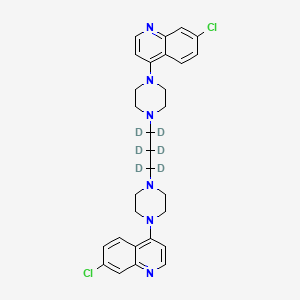
Piperaquine D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperaquine D6 is a deuterium-labeled version of Piperaquine . Piperaquine is a bisquinoline antimalarial agent that was first synthesized in the 1960s and used throughout China . It has come back into use in combination with the artemisinin derivative Artenimol .
Synthesis Analysis
A green-chemical synthesis of piperaquine is described that proceeds in 92 – 93 % overall yield . The chemistry is robust and provides very pure piperaquine tetraphosphate salt (> 99.5 %) . The overall process utilizes modest amounts (about 8 kg/kg) of 2-propanol and ethyl acetate as the only organic materials not incorporated into the API; roughly 60 % of this waste can be recycled into the production process .Molecular Structure Analysis
The molecular formula of Piperaquine D6 is C29H32Cl2N6 . The exact mass is 540.2442109 g/mol and the molecular weight is 541.5 g/mol . The structure includes two chloroquinolin-4-yl groups attached to a piperazine group .Physical And Chemical Properties Analysis
Piperaquine D6 has a molecular weight of 541.5 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has 6 hydrogen bond acceptors and no hydrogen bond donors . It has 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Treatment Efficacy Against Malaria : Piperaquine has been found effective in treating both Plasmodium falciparum and Plasmodium vivax malaria. It offers a high cure rate and good tolerability, with studies showing over 95% effectiveness in certain regions (Davis et al., 2005).
Use in Intermittent Preventive Treatment (IPT) : DP is effective and well-tolerated as a preventive treatment against malaria. It is used in infants, children, adults, and pregnant women, showing a significant reduction in the incidence of malaria compared to placebo (Gutman et al., 2017).
Pharmacokinetic Profile : Piperaquine is a highly lipid-soluble drug with a large volume of distribution, long elimination half-life, and a clearance rate higher in children than adults. This profile contributes to its efficacy in treating malaria (Davis et al., 2005).
Resistance Considerations : The emergence of piperaquine-resistant strains of Plasmodium falciparum has been reported, which poses a challenge for the long-term efficacy of DP, especially in areas with a history of high antimalarial drug use (Inoue et al., 2018).
Safety and Tolerability : DP is generally considered safe with few adverse effects. Studies have not associated significant cardiotoxicity or other severe adverse effects with the regimen (Gutman et al., 2017).
Pharmacodynamics in Special Populations : Research indicates that young children might need an increased dose regimen due to lower piperaquine concentrations and total piperaquine exposures compared to older children (Tarning et al., 2012).
Stability Under Tropical Conditions : DP tablet halves remain stable under tropical conditions, which is crucial for dosage accuracy, especially in pediatric treatments (Hodel et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-QLFBILJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperaquine D6 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B586955.png)

![URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)]](/img/no-structure.png)
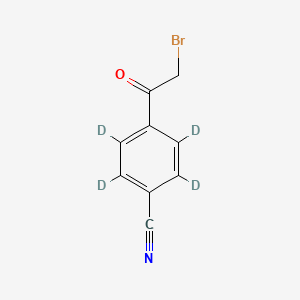
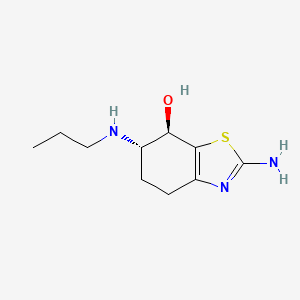


![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)

